REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:13]=[C:12]([N+:14]([O-])=O)[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[F:17]>CCOC(C)=O.[Pd]>[CH3:11][O:10][C:8](=[O:9])[C:7]1[CH:6]=[C:5]([F:17])[C:4]([C:3]([O:2][CH3:1])=[O:18])=[CH:13][C:12]=1[NH2:14]
|
Name
|
|
Quantity
|
48.5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C(=O)OC)C(=C1)[N+](=O)[O-])F)=O
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Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
4.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was subsequently stirred under a steady stream of nitrogen for 1 h
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evacuated under reduced pressure
|
Type
|
ADDITION
|
Details
|
charged with hydrogen (3×)
|
Type
|
FILTRATION
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Details
|
The reaction mixture was filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized form
|
Type
|
ADDITION
|
Details
|
a mixture of MeOH and DCM
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=O)OC)C(=C1)F)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.2 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |